

A Comparative Analysis of SIRT6 Activators: MDL-800 and MDL-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent allosteric activators of Sirtuin 6 (SIRT6), **MDL-800** and its analogue MDL-801. Both small molecules have emerged as potent research tools for investigating the therapeutic potential of SIRT6 activation in various disease models, including cancer and age-related pathologies. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the associated signaling pathways and workflows.

Introduction to MDL-800 and MDL-801

MDL-800 and MDL-801 are selective, allosteric activators of SIRT6, a crucial NAD+-dependent deacetylase involved in regulating genome stability, metabolism, and inflammation. These compounds enhance the catalytic efficiency of SIRT6 by binding to a hydrophobic pocket at the N-terminus of the enzyme, distinct from its active site. This allosteric activation mechanism leads to increased deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), thereby influencing gene expression and cellular processes.[1]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of **MDL-800** and MDL-801 based on published in vitro and in vivo studies.

Table 1: In Vitro Biochemical Performance

Parameter	MDL-800	MDL-801	Reference
SIRT6 Deacetylation Activation (EC50)	10.3 ± 0.3 μM	5.7 ± 0.3 μM	[2][3]
11.0 ± 0.3 μM	4.14 ± 0.059 μM	[4][5]	
Fold Increase in SIRT6 Activity (at 100 μΜ)	> 22-fold	> 22-fold	[2][3]
Effect on Michaelis Constant (Km)	3.2-fold decrease	7.8-fold decrease	[2][3]
Effect on Turnover Number (kcat)	7.8-fold increase	41-fold increase	[2][3]
Increase in Catalytic Efficiency (kcat/Km)	> 25.3-fold	> 318.7-fold	[3]

Note: Lower EC50 values indicate higher potency. The data suggests that MDL-801 is a more potent activator of SIRT6 in biochemical assays, primarily driven by a significantly greater increase in the enzyme's turnover number (kcat).

Table 2: In Vitro Cellular Performance (Anti-proliferative Activity)

Cell Line (Cancer Type)	MDL-800 IC50	MDL-801 IC50	Reference
Non-Small Cell Lung Cancer (NSCLC)			
A549, H1299, H460, H292, H1975, H1650, HCC827, PC9, H3255, H2228, Calu- 3, H520	21.5 - 34.5 μΜ	Data not available	[5][6]
Hepatocellular Carcinoma (HCC)			
BEL-7405	EC50 (cell death) = 90.4 μΜ	Data not available	[7]

Note: While both compounds are reported to have anti-cancer effects, specific IC50 values for MDL-801 in cancer cell lines are not readily available in the reviewed literature, precluding a direct side-by-side comparison in this context.

Table 3: In Vivo Performance

Parameter	MDL-800	MDL-801	Reference
Animal Model	HCC827 cell-derived xenograft (nude mice)	Data not available	[6]
Dosing Regimen	80 mg/kg, intraperitoneal injection, daily for 14 days	Data not available	[6]
Observed Effect	Marked suppression of tumor growth	Data not available	[6]

Note: In vivo efficacy data for MDL-801 is not available in the reviewed literature, preventing a direct comparison with the demonstrated anti-tumor effects of **MDL-800**.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of **MDL-800** and MDL-801.

SIRT6 Deacetylation Assay (Fluor de Lys - FDL)

- Objective: To measure the in vitro deacetylase activity of SIRT6 in the presence of activators.
- Protocol:
 - \circ Recombinant wild-type SIRT6 (5 μ M) is incubated in a reaction mixture containing assay buffer, 2.5 mM NAD+, and 75 μ M of the fluorogenic acetylated peptide substrate RHKK-Ac-AMC.
 - MDL-800 or MDL-801 is added at various concentrations (or DMSO as a control).
 - The reaction is incubated at 37°C for 2 hours.
 - The reaction is guenched by adding 40 mM nicotinamide.
 - The developer, 6 mg/mL trypsin, is added, and the mixture is incubated for 30 minutes at 25°C.
 - The fluorescence, indicative of the amount of deacetylated substrate, is measured using a fluorometer.
 - EC50 values are calculated from the dose-response curves.

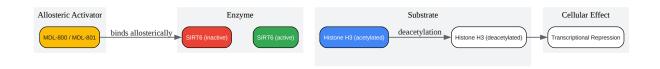
Cell Viability/Proliferation Assay (CCK-8)

- Objective: To determine the effect of the compounds on the proliferation of cancer cell lines.
- Protocol:
 - o Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with various concentrations of MDL-800 or MDL-801 (or DMSO as a control) for a specified period (e.g., 48 hours).

- After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.
- The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.
- The absorbance at 450 nm is measured using a microplate reader.
- Cell viability is calculated as a percentage of the control, and IC50 values are determined from the dose-response curves.[8]

In Vivo Xenograft Tumor Model

- Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
- · Protocol:
 - Human cancer cells (e.g., 1 x 10⁶ HCC827 cells) are suspended in a suitable medium (e.g., PBS) and injected subcutaneously into the flanks of immunocompromised mice (e.g., 6-week-old male BALB/c nude mice).[8]
 - Tumors are allowed to grow to a palpable size.
 - Mice are randomized into treatment and control groups.
 - The treatment group receives daily intraperitoneal injections of the compound (e.g., MDL-800 at 80 mg/kg), while the control group receives the vehicle.[6]
 - Tumor volume is measured regularly (e.g., every other day) using calipers.
 - At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

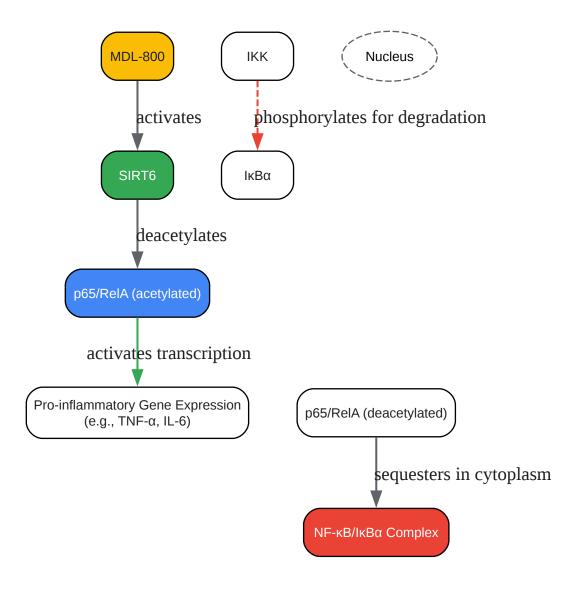

Signaling Pathways and Mechanisms of Action

MDL-800 and MDL-801 exert their effects primarily through the allosteric activation of SIRT6. This activation leads to the deacetylation of histone and non-histone proteins, which in turn modulates various downstream signaling pathways.

SIRT6-Mediated Deacetylation and Downstream Effects

The primary mechanism of action for both **MDL-800** and MDL-801 is the enhancement of SIRT6's deacetylase activity. This leads to the removal of acetyl groups from histone H3 at lysines 9 and 56, resulting in chromatin condensation and transcriptional repression of target genes.

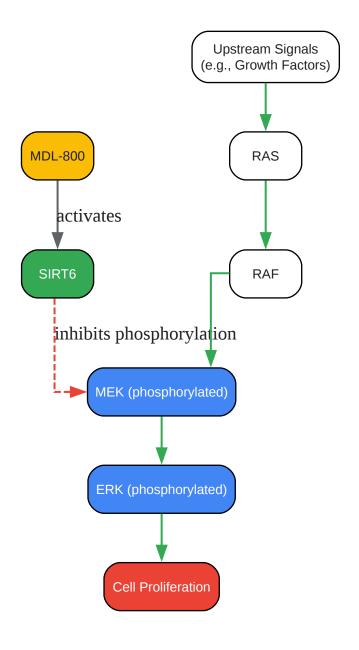
Click to download full resolution via product page


Fig 1. Allosteric activation of SIRT6 by MDL-800/801.

Modulation of Cancer-Related Signaling Pathways by MDL-800

Studies on **MDL-800** have elucidated its impact on several signaling pathways implicated in cancer progression and inflammation.

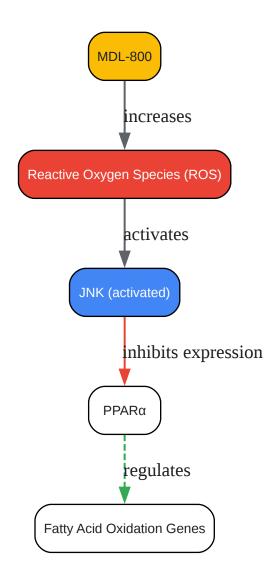
NF-κB Pathway: MDL-800 has been shown to suppress the NF-κB signaling pathway.[8][9]
SIRT6 can deacetylate and inactivate the p65/RelA subunit of NF-κB, leading to reduced transcription of pro-inflammatory and pro-survival genes.[8]



Click to download full resolution via product page

Fig 2. MDL-800-mediated suppression of the NF-κB pathway.

 MAPK Pathway: In non-small cell lung cancer models, MDL-800 treatment led to decreased phosphorylation of MEK and ERK, key components of the MAPK pathway, which is often hyperactivated in cancer and promotes cell proliferation.[6]



Click to download full resolution via product page

Fig 3. Inhibition of the MAPK pathway by MDL-800.

• PPARα and Fatty Acid Oxidation: In hepatocytes, **MDL-800** was found to inhibit the expression of PPARα and genes related to fatty acid oxidation.[2][10] This effect was shown to be mediated by an increase in reactive oxygen species (ROS) and activation of JNK signaling, and appeared to be independent of SIRT6 activation.[2][10]

Click to download full resolution via product page

Fig 4. SIRT6-independent inhibition of PPARα by **MDL-800**.

Note: The signaling pathways modulated by MDL-801 have not been as extensively characterized in the available literature. It is plausible that as a close analogue of **MDL-800**, it may share some of these downstream effects, but further experimental validation is required.

Summary and Conclusion

MDL-800 and MDL-801 are potent and selective allosteric activators of SIRT6. Comparative biochemical data indicate that MDL-801 is a more potent activator in vitro, exhibiting a greater enhancement of SIRT6's catalytic efficiency.

MDL-800 has been more extensively studied in cellular and in vivo models, demonstrating antiproliferative effects in various cancer cell lines and suppressing tumor growth in xenograft models. Its mechanism of action has been linked to the modulation of key cancer-related signaling pathways, including the NF-κB and MAPK pathways. Additionally, it exhibits SIRT6independent effects on PPARα and fatty acid metabolism.

While MDL-801 shows superior biochemical potency, there is a lack of published data on its cellular anti-proliferative activity (IC50 values) and in vivo efficacy, which limits a direct and comprehensive comparison with **MDL-800** in a therapeutic context.

For researchers, the choice between **MDL-800** and MDL-801 may depend on the specific application. MDL-801 may be preferable for in vitro biochemical studies requiring maximal SIRT6 activation. **MDL-800**, with its more extensive characterization in cellular and in vivo systems, currently represents a more established tool for investigating the broader biological consequences of pharmacological SIRT6 activation in disease models. Further studies are warranted to fully elucidate the comparative cellular and in vivo activities of MDL-801.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Therapeutic Potential of SIRT6 Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding site for activator MDL-801 on SIRT6 PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SIRT6 Activators: MDL-800 and MDL-801]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608947#comparative-study-of-mdl-800-and-mdl-700]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com